2-Hydroxyphenyl 4-nitrobenzoate

Description

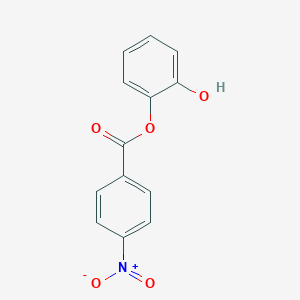

2-Hydroxyphenyl 4-nitrobenzoate is an aromatic ester derivative characterized by a 4-nitrobenzoate moiety linked to a 2-hydroxyphenyl group. The presence of both nitro and hydroxyl substituents confers unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions. The nitro group is a strong electron-withdrawing group, while the hydroxyl group can participate in hydrogen bonding, affecting crystallinity and intermolecular interactions .

Properties

Molecular Formula |

C13H9NO5 |

|---|---|

Molecular Weight |

259.21g/mol |

IUPAC Name |

(2-hydroxyphenyl) 4-nitrobenzoate |

InChI |

InChI=1S/C13H9NO5/c15-11-3-1-2-4-12(11)19-13(16)9-5-7-10(8-6-9)14(17)18/h1-8,15H |

InChI Key |

HPLIZEAPBBGBKQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)O)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C(=C1)O)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

| Compound | Molecular Weight | Substituent | logP | Hydrogen Bond Acceptors | Polar Surface Area (Ų) |

|---|---|---|---|---|---|

| This compound | 237.23 | 2-hydroxyphenyl | ~3.8* | 7 | 54.0 (estimated) |

| 4-Chlorophenyl 4-nitrobenzoate | 277.66 | 4-chlorophenyl | 3.81 | 7 | 54.0 |

| Ethyl 4-nitrobenzoate | 195.16 | Ethyl ester | ~2.5 | 5 | 46.3 |

| Triphenyltin(IV) 4-nitrobenzoate | N/A | Organotin complex | N/A | 5 | N/A |

*Estimated based on analogous compounds (e.g., 4-chlorophenyl derivative ).

Key Observations:

- Polarity and Solubility: The hydroxyl group in this compound enhances hydrogen bonding capacity compared to ethyl or chlorophenyl derivatives, likely reducing logP and increasing aqueous solubility .

- Crystal Packing: The 2-hydroxyphenyl group induces a Cγ-exo ring pucker in proline derivatives, as seen in (2S,4R)-4-hydroxyproline(4-nitrobenzoate), suggesting strong stereoelectronic effects that influence solid-state organization .

Metabolic Pathways and Biodegradation

Nitrobenzoate derivatives are metabolized via reductive pathways in microorganisms:

- 4-Nitrobenzoate Reductase Pathways: Pseudomonas fluorescens reduces 4-nitrobenzoate to 4-hydroxylaminobenzoate, which is further converted to 3,4-dihydroxybenzoate .

- Role of Substituents: The 2-hydroxyphenyl group may sterically hinder enzymatic reduction compared to simpler derivatives like ethyl 4-nitrobenzoate. Burkholderia cepacia and Ralstonia paucula metabolize 4-nitrobenzoate without forming 4-aminobenzoate, suggesting pathway diversity influenced by substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.